Diphenyl isophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631622. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

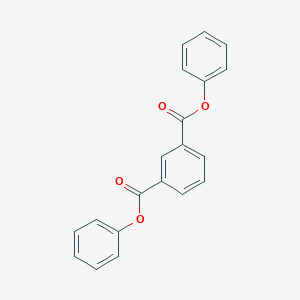

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHESUNXRPBHDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037752 | |

| Record name | Diphenyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | Diphenyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

744-45-6 | |

| Record name | Diphenyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH4W31QIJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Diphenyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

Diphenyl isophthalate (B1238265) (DPI), an aromatic ester, serves as a significant monomer in the synthesis of high-performance polymers. Its rigid structure imparts desirable thermal and mechanical properties to materials such as polyesters, polybenzimidazoles, and polybenzothiazoles. This guide provides a comprehensive overview of the synthesis, properties, and applications of diphenyl isophthalate, with detailed experimental protocols and data presented for clarity and reproducibility.

Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[1][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄O₄ | [1][3][4][5] |

| Molecular Weight | 318.32 g/mol | [1][3][5] |

| CAS Number | 744-45-6 | [1][3][4] |

| Appearance | White to almost white powder or crystals | [1][3][6] |

| Melting Point | 136-138 °C (lit.) | [1][3][4] |

| Boiling Point | 275 °C at 10 mmHg | [1][3] |

| Density | 1.2 g/cm³ | [1][3] |

| Solubility | Soluble in ethanol and acetone; insoluble in water. | [1][3] |

| Flash Point | 223 °C | [1][3] |

| Vapor Pressure | 4.32 x 10⁻¹⁰ mmHg at 25°C | [1] |

| Refractive Index | 1.5400 (estimate) | [1][3] |

| Enthalpy of Formation (solid) | -476.1 kJ/mol | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages concerning reaction conditions, yield, and purity of the final product. The primary methods include transesterification, direct esterification from isophthalic acid, and acylation using isophthaloyl chloride.

| Synthesis Method | Reactants | Catalyst/Reagent | Key Conditions | Yield | Reference(s) |

| Transesterification | Dimethyl isophthalate, Phenol (B47542) | n-Butyl titanate | High temperature, reduced pressure distillation | - | [1] |

| Reaction with Diphenyl Carbonate | Isophthalic acid, Diphenyl carbonate | Stannous oxide (SnO) | 250-300 °C, 30 min to several hours, removal of phenol | High | [8][9][10] |

| Acylation with Isophthaloyl Chloride (Method 1) | Isophthaloyl chloride, Sodium salt of phenol | Dichloroethane (solvent) | 5-30 °C, 5-15 hours, stirring | 93.7% | [11] |

| Acylation with Isophthaloyl Chloride (Method 2) | Isophthaloyl chloride, Phenol | Dual catalyst system (e.g., phase-transfer catalyst like benzyltriethylammonium chloride) | 10-30 °C initially, then reflux for 2-6 hours in cyclohexane | >98% | [12] |

Experimental Protocols

The following are detailed experimental protocols for two common methods of this compound synthesis.

This method involves the reaction of isophthaloyl chloride with the sodium salt of phenol in dichloroethane.[11]

Materials:

-

Isophthaloyl chloride (0.05 mol)

-

Sodium phenolate (B1203915) (0.13 mol)

-

Dichloroethane (100 ml)

-

Water

Procedure:

-

Dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane in a reaction vessel.

-

Add 0.13 mol of sodium phenolate to the solution.

-

Maintain the reaction temperature at 5 °C and stir the mixture for 12 hours.

-

After the reaction is complete, wash the reaction mixture with water and separate the organic layer.

-

Distill off the dichloroethane solvent.

-

Recrystallize the crude product to obtain the final this compound.

Results:

-

Yield: 93.7%

-

Purity: 99%

This process describes the preparation of this compound by reacting isophthalic acid with diphenyl carbonate using stannous oxide as a catalyst.[9][10]

Materials:

-

Isophthalic acid (0.18 mol, 30 g)

-

Diphenyl carbonate (1.08 mol, 232 g)

-

Stannous oxide (SnO) (0.5 mole percent based on isophthalic acid, 0.12 g)

-

Nitrogen gas

Procedure:

-

Charge a 500 ml flask equipped with a nitrogen inlet, mechanical stirrer, and distillation column with isophthalic acid, diphenyl carbonate, and stannous oxide.[10]

-

Heat the mixture to 280 °C under a nitrogen sparge for two hours.[10]

-

During the heating period, continuously remove the phenol formed in the reaction at atmospheric pressure.[10]

-

After the reaction, distill the mixture at 1 mm Hg pressure and 140 °C to remove excess diphenyl carbonate.[10]

-

Increase the temperature to 250 °C at 1 mm Hg pressure to distill and recover the this compound.[10]

Applications

This compound is a versatile monomer primarily used in the production of high-performance polymers.[11][13] Its incorporation into polymer chains enhances thermal stability, mechanical strength, and chemical resistance.[13]

-

High-Performance Polyesters: It is used to increase the glass transition temperature (Tg) and improve the thermal stability of polyesters.[13]

-

Specialty Resins: Its structure is beneficial for creating durable resins for coatings, adhesives, and composite materials.[13]

-

Toughening Agent: It can be used as a toughening agent for polyamide engineering plastics.[1][11]

-

Plasticizer: In some formulations, it acts as a specialized plasticizer for nylon-based resins.[1][13]

-

Precursor for Heterocyclic Polymers: It is a key raw material for aromatic heterocyclic polymers like polybenzimidazole (PBI) and polybenzothiazole, which are known for their high-temperature resistance.[1][11]

Visualizations

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound [chembk.com]

- 2. arichem.com [arichem.com]

- 3. This compound | 744-45-6 [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C20H14O4 | CID 69779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. WO1982000290A1 - Process for preparing this compound and diphenyl terephthalate - Google Patents [patents.google.com]

- 9. EP0044509A1 - Process for preparing this compound and diphenyl terephthalate - Google Patents [patents.google.com]

- 10. Process for preparing this compound and diphenyl terephthalate - Patent 0044509 [data.epo.org]

- 11. CN102643199A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

Diphenyl isophthalate chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl isophthalate (B1238265) (DPI), with the CAS Number 744-45-6, is an aromatic diester of isophthalic acid and phenol (B47542).[1][2] It serves as a key monomer in the synthesis of high-performance polymers due to the rigidity and thermal stability conferred by its aromatic structure.[3] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological relevance of diphenyl isophthalate, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is systematically named diphenyl benzene-1,3-dicarboxylate.[4] Its structure consists of a central benzene (B151609) ring substituted at the 1 and 3 positions with carboxylate groups, which are in turn esterified with phenyl groups.

| Identifier | Value |

| CAS Number | 744-45-6[1][2][5] |

| Molecular Formula | C₂₀H₁₄O₄[1][5] |

| Molecular Weight | 318.32 g/mol [5] |

| IUPAC Name | diphenyl benzene-1,3-dicarboxylate[4] |

| Synonyms | Diphenyl m-phthalate, Isophthalic acid, diphenyl ester, 1,3-Benzenedicarboxylic acid, diphenyl ester[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthesis and material science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | White to off-white powder/crystal | [4] |

| Melting Point | 136-138 °C | |

| Boiling Point | 275 °C at 10 mmHg | |

| Water Solubility | Insoluble | |

| Flash Point | 223 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data Availability | Source |

| ¹H NMR | Spectrum available | ChemicalBook |

| ¹³C NMR | Spectrum available | ChemicalBook |

| Infrared (IR) | Spectrum available | NIST Chemistry WebBook |

| Mass Spectrometry (MS) | Spectrum available | NIST Chemistry WebBook |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily for its use in polymer production. One common method involves the reaction of isophthaloyl dichloride with phenol.

Detailed Methodology: Synthesis from Isophthaloyl Dichloride and Phenol

This protocol is based on a method designed for high-purity product suitable for industrial applications.

Objective: To synthesize high-purity this compound.

Reactants:

-

Isophthaloyl dichloride

-

Phenol

-

Dual catalyst system (e.g., a combination of azeotrope and phase-transfer catalyst)

Procedure:

-

Under the catalytic effect of a dual catalyst system, isophthaloyl dichloride and phenol are reacted.

-

The reaction is carried out until completion, which avoids the presence of free acid groups that can negatively impact subsequent polymerization reactions.

-

Following the reaction, reduced pressure distillation is performed.

-

During distillation, any unreacted phenol and other volatile components are removed.

-

The final product, high-purity this compound, is obtained as a white solid.

This method is noted for being safe, environmentally friendly, and suitable for industrial-scale production, yielding a product with a chromatographic purity of over 99.5% and an average yield exceeding 98%.[6]

Applications in Material Science

The primary application of this compound is as a monomer in the synthesis of advanced polymers.[3] Its rigid aromatic structure contributes to the thermal stability and mechanical strength of the resulting polymers.[3]

-

High-Performance Polyesters: Incorporation of this compound into polyester (B1180765) chains can increase their glass transition temperature (Tg) and overall thermal stability.[3]

-

Specialty Resins: It is used to create specialty resins for coatings, adhesives, and composite materials, enhancing their durability and resistance properties.[3]

-

Polybenzoxazoles (PBOs): this compound is a precursor for the synthesis of poly(o-hydroxyamide), which is then used to produce PBOs, a class of high-performance, heat-resistant polymers.

Relevance for Drug Development Professionals: A Toxicological Perspective

For professionals in drug development, understanding the toxicological profile of chemical entities is paramount. While this compound itself is not a common pharmaceutical ingredient, it belongs to the broader class of phthalate (B1215562) esters, some of which have been identified as endocrine disruptors.[7][8][9]

Endocrine Disruption Potential: Phthalates have been studied for their potential to interfere with the endocrine system.[8][9][10] It is important to note that the biological activity of phthalates can vary significantly based on their specific chemical structure.

A study on diphenyl phthalate (an isomer of this compound with CAS number 84-62-8) has shown it to act as an agonist for the human estrogen receptor (ER) in vitro.[10] This study demonstrated that diphenyl phthalate dose-dependently increased ER-mediated transcriptional activity in MCF-7 breast cancer cells.[10]

However, there is a lack of specific studies on the endocrine-disrupting activity of This compound (CAS 744-45-6) . While it is a phthalate ester, one cannot directly extrapolate the findings from diphenyl phthalate to this compound. The difference in the substitution pattern on the benzene ring (meta for isophthalate versus ortho for phthalate) can significantly alter the molecule's shape and its ability to bind to biological receptors.

Safety Data: According to aggregated GHS information, this compound may cause skin and serious eye irritation.[4] It is not classified as a carcinogen by NTP, OSHA, or IARC.

Given the increasing scrutiny of phthalates, further research into the specific toxicological and endocrine-disrupting potential of this compound is warranted to fully assess its safety profile.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C20H14O4 | CID 69779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 7. publications.aap.org [publications.aap.org]

- 8. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Diphenyl Isophthalate

An In-depth Technical Guide on the Solubility and Stability of Diphenyl Isophthalate (B1238265)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of diphenyl isophthalate (CAS 744-45-6). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for determining these crucial parameters, alongside the available qualitative information.

This compound is a white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄O₄ | [2][3][4] |

| Molecular Weight | 318.32 g/mol | [2][3][5][6] |

| Melting Point | 136-138 °C | [1][3][4][7] |

| Boiling Point | 275 °C at 10 mmHg | [1] |

| Density | 1.2 g/cm³ | [1] |

| Flash Point | 223 °C | [1] |

| Appearance | White to almost white powder/crystals | [1][5] |

Solubility of this compound

Qualitative Solubility

Qualitative data indicates that this compound is soluble in some organic solvents and insoluble in water.[1][7] This is consistent with its chemical structure, which contains two nonpolar phenyl groups and two ester groups.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][7] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the equilibrium shake-flask method, a common technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., ethanol, acetone, methanol, ethyl acetate, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Allow the vial to stand at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with the same solvent to a concentration within the working range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

Data Presentation: Express the solubility in units such as g/100 mL, mg/mL, or mol/L. The experiment should be repeated at different temperatures to assess the temperature dependence of solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the quantitative solubility of this compound.

Stability of this compound

The stability of an ester like this compound is primarily influenced by hydrolysis, temperature, and light.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by acids or bases. The hydrolysis of this compound would likely yield monophenyl isophthalate and ultimately isophthalic acid and phenol. Studies on related compounds like diphenyl phthalate (B1215562) show this degradation pathway.[8] The hydrolysis of aryl hydrogen phthalates has been shown to be pH-dependent.[9][10][11]

Experimental Protocol for Forced Hydrolysis Study:

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Acetonitrile (B52724) or other suitable water-miscible solvent

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Purified water

-

Constant temperature bath

-

pH meter

-

HPLC system with a stability-indicating method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Add a known volume of the stock solution to an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

If no significant degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

Add a known volume of the stock solution to an equal volume of 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60 °C).

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and prepare for HPLC analysis.

-

If no significant degradation is observed, repeat with 1 M NaOH.

-

-

Neutral Hydrolysis:

-

Add a known volume of the stock solution to an equal volume of purified water.

-

Incubate at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points and prepare for HPLC analysis.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method that separates the parent compound from its potential degradation products.

Logical Flow for Stability Assessment

References

- 1. This compound [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. 间苯二甲酸二苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound | C20H14O4 | CID 69779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Degradation of diphenyl phthalate by Sphingomonas chungbukensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Diphenyl Isophthalate: A Technical Guide

An In-depth Analysis of the Infrared, Nuclear Magnetic Resonance, and Mass Spectrometric Data of a Key Industrial Polymer Precursor

This technical guide provides a comprehensive spectroscopic analysis of diphenyl isophthalate (B1238265), a significant monomer in the synthesis of high-performance polymers.[1] Aimed at researchers, scientists, and professionals in drug development and material science, this document compiles and interprets data from infrared (IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to facilitate a thorough understanding of the molecule's structural characteristics.

Introduction

Diphenyl isophthalate (C₂₀H₁₄O₄), with a molecular weight of 318.32 g/mol , is the diphenyl ester of isophthalic acid.[2][3][4] Its rigid aromatic structure makes it a valuable component in the production of thermally stable polymers. A complete spectroscopic characterization is crucial for its quality control and for understanding its reactivity in polymerization processes. This guide offers a detailed examination of its spectral features.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its key identifying features.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands consistent with its aromatic ester structure. The data presented in Table 1 was obtained from the gas-phase spectrum provided by the NIST/EPA Gas-Phase Infrared Database.[2]

Table 1: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1735 | Strong | C=O Ester Stretch |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C Bending |

| ~1260 | Strong | Asymmetrical C-O-C Stretch |

| ~1160 | Strong | Symmetrical C-O-C Stretch |

| ~750 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

The ¹H NMR spectrum of this compound, recorded at 400 MHz in CDCl₃, shows distinct signals for the protons on the isophthaloyl and phenyl rings.[5] The assignments are detailed in Table 2.

Table 2: ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.027 | Singlet | 1H | H-2 (Isophthaloyl) |

| 8.454 | Doublet of Doublets | 2H | H-4, H-6 (Isophthaloyl) |

| 7.668 | Triplet | 1H | H-5 (Isophthaloyl) |

| 7.438 | Triplet | 4H | meta-H (Phenyl) |

| 7.287 | Triplet | 2H | para-H (Phenyl) |

| 7.243 | Doublet | 4H | ortho-H (Phenyl) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are observed. Predicted chemical shifts for the carbon atoms are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O (Ester Carbonyl) |

| ~151 | C-O (Phenyl) |

| ~134 | C-2 (Isophthaloyl) |

| ~132 | C-1, C-3 (Isophthaloyl) |

| ~130 | C-4, C-6 (Isophthaloyl) |

| ~129.5 | para-C (Phenyl) |

| ~129 | C-5 (Isophthaloyl) |

| ~126 | meta-C (Phenyl) |

| ~122 | ortho-C (Phenyl) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern. The key fragments are listed in Table 4.[4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 318 | Base Peak | [M]⁺ (Molecular Ion) |

| 225 | High | [M - C₆H₅O]⁺ |

| 149 | Medium | [C₈H₅O₃]⁺ |

| 121 | High | [C₇H₅O₂]⁺ |

| 105 | Medium | [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented in this guide.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (KBr Pellet):

-

A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle to create a fine powder.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-State NMR

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in a high-vacuum source chamber.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in NMR spectroscopic analysis.

Caption: Electron ionization mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The presented IR, ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important industrial chemical. The tabulated data and visual workflows are designed to serve as a quick and comprehensive reference for scientists and researchers in relevant fields.

References

Diphenyl Isophthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl isophthalate (B1238265) (DPI), a diester of isophthalic acid and phenol (B47542), is a chemical compound with significant applications in the polymer industry. This technical guide provides an in-depth overview of its core chemical and physical properties, detailed synthesis methodologies, and analytical protocols. While its primary use is in the manufacturing of high-performance polymers, this document also explores its potential, though currently under-investigated, biological activities by drawing parallels with structurally similar compounds. This guide aims to be a comprehensive resource for professionals requiring detailed technical information on diphenyl isophthalate.

Core Properties and Formula

This compound is a white crystalline solid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₄ | [1][2][3] |

| Molecular Weight | 318.32 g/mol | [1][2][3] |

| CAS Number | 744-45-6 | [4][2][3] |

| Melting Point | 136-138 °C | [4][5] |

| Solubility | Soluble in ethanol (B145695) and acetone; insoluble in water. | [5] |

| Appearance | White crystals | [5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been documented, primarily in patent literature. The selection of a specific protocol may depend on factors such as desired purity, scale, and available starting materials.

Transesterification of Dimethyl Isophthalate

One common method involves the transesterification of dimethyl isophthalate with phenol.[5]

Experimental Protocol:

-

Reactants: Dimethyl isophthalate and phenol are used as the primary reactants.

-

Catalyst: N-butyl titanate is employed as the catalyst.

-

Reaction: The reactants are heated in the presence of the catalyst to facilitate the transesterification reaction.

-

Purification: The reaction mixture undergoes distillation under reduced pressure.

-

Recrystallization: M-xylene is added to the distilled product for recrystallization.

-

Final Product: The purified this compound is obtained after separation and drying.[5]

Reaction of Isophthaloyl Chloride with Phenol

A method utilizing isophthaloyl dichloride and phenol in the presence of dual catalysts has also been described.[6]

Experimental Protocol:

-

Reactants: Isophthaloyl dichloride and phenol are the starting materials.

-

Catalysis: The reaction is carried out under the catalytic effect of double catalysts.

-

Reaction: The reactants are combined and allowed to react.

-

Purification: The resulting mixture is subjected to reduced pressure distillation to yield high-purity this compound.[6] This method is noted for avoiding free acid groups that can arise from incomplete reactions in direct esterification and for solving the product coloring issues seen in some ester exchange methods.[6] The reported chromatographic purity of the final product is higher than 99.5%, with an average yield exceeding 98%.[6]

Applications

The primary application of this compound lies in the field of polymer chemistry, where its structural properties are leveraged to create high-performance materials.

-

High-Performance Polymers: It serves as a raw material for aromatic heterocyclic polymers such as polybenzimidazole (PBI) and polybenzothiazole, which are known for their high-temperature resistance.[5][7]

-

Engineering Plastics: this compound can be used as a toughening agent for polyamide engineering plastics.[5]

-

Plasticizer: It also finds use as a plasticizer for nylon-based resins.[5]

Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol (General):

A targeted GC-MS analysis for various phthalates, including this compound, has been described.[8]

-

Instrumentation: An Agilent 8890 5977 GC-MS system operating in select ion monitoring (SIM) mode is utilized.[8]

-

Column: An Agilent J&W 30 m × 0.250 mm × 0.25 µm DB-5MS column is typically used.[8]

-

Injection: A 1 µL sample is injected into the GC.[8]

-

Oven Program: The oven temperature is programmed to achieve optimal separation. For a comprehensive analysis of 31 phthalates, a total run time of 31.75 minutes has been reported.[9]

-

Detection: The mass spectrometer detects the fragmented ions, allowing for identification and quantification. It's noted that this compound and diphenyl phthalate (B1215562) can both produce a phenol breakdown product.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique for the analysis of this compound, particularly for non-volatile or thermally labile samples.

Experimental Protocol (General):

A reverse-phase HPLC method for the analysis of this compound has been outlined.[10]

-

Column: A Newcrom R1 HPLC column is suitable for this separation.[10]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid can be used.[10] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[10]

-

Detection: A UV detector is commonly used for quantification.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct research on the biological activity and interaction of this compound with specific signaling pathways. However, studies on a structurally similar compound, diphenyl phthalate (DPhP), provide some insights into potential areas for future investigation.

A study on diphenyl phthalate demonstrated that it can act as an agonist for the human estrogen receptor (ER).[1][4][2] This was evidenced by dose-dependent enhancement of ER-mediated transcriptional activity in a reporter gene assay and increased expression of estrogen-responsive genes (TFF1, CTSD, and GREB1) in MCF-7 cells.[1][4][2] Molecular docking studies further suggested that DPhP preferentially binds to the agonist conformation of the estrogen receptor.[1][4][2]

Given the structural similarity between this compound and diphenyl phthalate, it is plausible that this compound may also exhibit endocrine-disrupting capabilities by interacting with the estrogen receptor signaling pathway. However, this remains to be experimentally verified.

Another study on a different organophosphate ester, tert-butylphenyl diphenyl phosphate (B84403) (BPDP), revealed its ability to alter the Hedgehog (Hh) signaling pathway, which is crucial for developmental processes.[11] While BPDP is structurally distinct from this compound, this finding highlights the potential for aromatic phosphate and phthalate esters to interfere with critical biological signaling cascades.

Logical Relationship of Potential Estrogen Receptor Interaction

The following diagram illustrates the logical flow of investigation into the potential interaction of this compound with the estrogen receptor, based on the findings for diphenyl phthalate.

Caption: Logical workflow for investigating the potential biological activity of this compound.

Conclusion

This compound is a well-characterized compound with established synthesis protocols and significant applications in polymer science. Its analytical chemistry is well-defined, with robust GC-MS and HPLC methods available. While its direct biological effects and interactions with signaling pathways are yet to be elucidated, research on analogous compounds suggests that the potential for endocrine disruption, particularly through the estrogen receptor pathway, warrants further investigation. This technical guide provides a solid foundation for researchers and professionals working with or exploring the applications and potential biological impact of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chembk.com [chembk.com]

- 6. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fses.oregonstate.edu [fses.oregonstate.edu]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Isophthalate (B1238265)

Introduction

Diphenyl isophthalate (DPIP), with the CAS number 744-45-6, is an aromatic diester of isophthalic acid and phenol (B47542).[1] Its chemical formula is C₂₀H₁₄O₄.[1][2][3][4][5] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It also details common synthesis methodologies and safety information, tailored for a technical audience. The rigid aromatic structure of DPIP makes it a crucial monomer in the synthesis of high-performance polymers, specialty resins, and as a toughening agent in engineering plastics.[6][7][8]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical processes.

Quantitative Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 318.32 g/mol | [1][3] |

| Melting Point | 136 - 142 °C | [6][3][9] |

| Boiling Point | >280 °C | [9] |

| 275 °C @ 10 mmHg | [6] | |

| Density | 1.2 g/cm³ | [6] |

| Flash Point | 150 - 223 °C | [6][9] |

| Vapor Pressure | 4.32 x 10⁻¹⁰ mmHg @ 25 °C | [6] |

| Standard Enthalpy of Formation (Solid) | -476.1 kJ/mol | [4] |

Qualitative Physical and Chemical Properties

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline solid or powder. | [1][6][9] |

| Odor | Aromatic. | [9] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and acetone. | [6][9] |

| Stability | Stable under normal temperatures and pressures. | [9] |

| Incompatibilities | Keep away from strong oxidizing agents, excessive heat, or open flames. | [9] |

| Hazardous Decomposition | Combustion may produce toxic oxides of carbon. | [9] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Data Source / Method | Reference |

| Infrared (IR) Spectroscopy | Data available from NIST. Techniques include KBr wafer. | [1][2] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR spectra available in public databases. | [1] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available from NIST. | [1][2] |

Experimental Protocols

This section outlines common experimental procedures for the synthesis and characterization of this compound.

Synthesis via Transesterification

This method involves the reaction of dimethyl isophthalate with phenol.

Methodology:

-

Dimethyl isophthalate and a molar excess of phenol are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.

-

A catalytic amount of n-butyl titanate is added to the mixture.[6]

-

The reaction mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate the transesterification reaction, typically above 180 °C.

-

Methanol (B129727), a byproduct of the reaction, is continuously removed by distillation to drive the equilibrium towards the product.

-

After the theoretical amount of methanol is collected, the reaction is considered complete.

-

The excess phenol is then removed via vacuum distillation.

-

The crude this compound product is purified by recrystallization from a suitable solvent, such as m-xylene, followed by separation and drying.[6]

Synthesis via Acyl Chloride

This approach utilizes the reaction between isophthaloyl dichloride and phenol.[7][10]

Methodology:

-

Phenol is dissolved in a suitable solvent (e.g., a mixture of cyclohexane (B81311) and water) in a reaction flask, along with a phase-transfer catalyst such as benzyltriethylammonium chloride.[7]

-

Isophthaloyl dichloride is dissolved in anhydrous cyclohexane in a separate vessel.[7]

-

The isophthaloyl dichloride solution is added dropwise to the phenol solution at a controlled temperature while stirring.

-

After the addition is complete, the mixture is refluxed until the reaction is complete, monitored by techniques like TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The solvent and any excess phenol are removed by distillation.[7]

-

The final product, high-purity this compound, is obtained after purification, typically via reduced pressure distillation or recrystallization.[7]

Characterization: Melting Point Determination

Methodology:

-

A small, dry sample of purified this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 136 °C).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and provides an indication of purity.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis of this compound via Transesterification.

Caption: Experimental Workflow for Recrystallization Purification.

Safety and Handling

This compound is classified as an irritant. Proper handling is crucial to ensure laboratory safety.

-

Hazard Identification : Causes skin irritation (H315) and serious eye irritation (H319).[1] May cause irritation to the respiratory tract.[9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[9] In case of dust generation, a NIOSH/MSHA-approved dust respirator should be used.[9]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust.[9] Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry, and dark place in a tightly sealed container.[9] Keep away from incompatible materials like strong oxidizers.[9]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, give one or two glasses of water or milk. Seek immediate medical attention.[9]

-

References

- 1. This compound | C20H14O4 | CID 69779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 99 744-45-6 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. chembk.com [chembk.com]

- 7. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. arichem.com [arichem.com]

- 10. CN102643199A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Diphenyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing diphenyl isophthalate (B1238265), a key monomer in the production of high-performance polymers such as polybenzimidazoles and specialty polyesters.[1] The document details the starting materials, reaction conditions, and experimental protocols for the most common and effective synthesis methods, with a focus on providing actionable data for laboratory and process development applications.

Core Synthesis Methodologies

The synthesis of diphenyl isophthalate can be achieved through several distinct chemical pathways. The most prominent and industrially relevant methods involve the reaction of a derivative of isophthalic acid with a phenyl group donor. The selection of a particular route often depends on factors such as raw material availability, desired purity, reaction conditions, and environmental considerations. The primary starting materials for these syntheses are isophthalic acid or its more reactive derivative, isophthaloyl chloride, along with phenol (B47542) or diphenyl carbonate as the source of the phenyl groups.

Synthesis from Isophthalic Acid and Diphenyl Carbonate

A prevalent method for the synthesis of this compound involves the reaction of isophthalic acid with diphenyl carbonate. This process is typically carried out at high temperatures in the presence of a catalyst, driving the reaction towards the formation of the desired ester and phenol as a byproduct.

Reaction Scheme:

Quantitative Data for Synthesis from Isophthalic Acid and Diphenyl Carbonate

| Parameter | Value | Reference |

| Reactants | ||

| Isophthalic Acid | 1.08 moles | [2] |

| Diphenyl Carbonate | 3.25 moles | [2] |

| Catalyst | ||

| Stannous Oxide (SnO) | 0.50 mole % (based on isophthalic acid) | [2] |

| Reaction Conditions | ||

| Temperature | 290-300°C | [2] |

| Reaction Time | 2 hours | [2] |

| Atmosphere | Nitrogen sparge | [2] |

| Purification | ||

| Removal of excess Diphenyl Carbonate | Vacuum distillation (1 mm Hg, 140-180°C) | [2] |

| Product Isolation | Vacuum distillation (1 mm Hg, 250-270°C) | [2] |

Detailed Experimental Protocol

-

Charging the Reactor: A reaction kettle equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with 180 grams (1.08 moles) of isophthalic acid, 696 grams (3.25 moles) of diphenyl carbonate, and 0.72 grams (0.50 mole percent based on isophthalic acid) of stannous oxide.[2]

-

Reaction: The mixture is heated to a temperature of 290-300°C under a continuous nitrogen sparge. This temperature is maintained for 2 hours. During this period, the phenol formed as a byproduct is removed from the reaction mixture by distillation at atmospheric pressure.[2]

-

Removal of Excess Reactant: After the 2-hour reaction time, the mixture is allowed to cool slightly before being transferred to a distillation flask. The excess diphenyl carbonate is removed by vacuum distillation at a pressure of 1 mm Hg and a temperature of 140-180°C.[2]

-

Product Isolation: The desired this compound is then isolated by further vacuum distillation at 1 mm Hg and a temperature of 250-270°C.[2]

Synthesis from Isophthaloyl Chloride and Phenol

An alternative and often high-yielding route to this compound involves the reaction of isophthaloyl chloride with phenol or its corresponding phenoxide. This method can be performed under various conditions, including in the presence of an acid-binding agent or a phase-transfer catalyst.

Reaction Scheme:

Quantitative Data for Synthesis from Isophthaloyl Chloride and Phenol

| Parameter | Variation 1: With Acid Scavenger | Variation 2: With Sodium Phenolate (B1203915) |

| Reactants | ||

| Isophthaloyl Chloride | 0.05 mol | 0.05 mol |

| Phenol | 0.12 mol | - |

| Sodium Phenolate | - | 0.13 mol |

| Solvent | Dichloroethane (100 ml) | Dichloroethane (100 ml) |

| Acid Scavenger | Potassium Carbonate (0.12 mol) | - |

| Reaction Conditions | ||

| Temperature | 10°C | 5°C |

| Reaction Time | 4 hours | 12 hours |

| Product Yield | 92.1% | 93.7% |

| Product Purity | 99% | 99% |

| Reference | [3] | [4] |

Detailed Experimental Protocol (Variation 1: With Acid Scavenger)

-

Reactant Preparation: In a reactor, dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane and add 0.12 mol of potassium carbonate. In a separate dropping funnel, dissolve 0.12 mol of phenol in a suitable amount of dichloroethane.[3]

-

Reaction: Maintain the reactor temperature at 10°C and add the phenol solution dropwise to the isophthaloyl chloride solution with stirring.[3]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 10°C for 4 hours.[3]

-

Work-up: Upon completion of the reaction, wash the reaction mixture with water. Separate the organic layer.

-

Isolation and Purification: Distill the organic solvent. The crude product can be further purified by recrystallization to obtain the final product.[3]

Detailed Experimental Protocol (Variation 2: With Sodium Phenolate)

-

Reactant Preparation: Dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane in a reactor.[4]

-

Reaction: At a temperature of 5°C, add 0.13 mol of sodium phenolate to the reactor with continuous stirring.[4]

-

Reaction Completion: Maintain the reaction mixture at 5°C and continue stirring for 12 hours.[4]

-

Work-up: After the reaction period, wash the reaction mixture with water and separate the organic layer.[4]

-

Isolation and Purification: Remove the dichloroethane by distillation. The resulting crude this compound is then purified by recrystallization to yield the final product.[4]

Alternative Synthetic Pathways

While the aforementioned methods are the most prominently detailed, other synthetic strategies have been reported, although with less comprehensive experimental data available in the reviewed literature.

Transesterification of Dimethyl Isophthalate

This compound can also be synthesized via the transesterification of dimethyl isophthalate with phenol. This reaction is typically catalyzed by a titanate ester, such as tetra-n-butyl titanate, and is carried out at high temperatures, generally between 260-270°C.[5] This method is noted to sometimes result in product discoloration, and the reaction process can be lengthy with lower yields.[2][5]

Direct Esterification of Isophthalic Acid with Phenol

The direct esterification of isophthalic acid with phenol represents another possible synthetic route. However, this reaction is generally more challenging due to the lower reactivity of phenol in esterification reactions, often leading to lower conversion rates.[4] Catalysis with a mixture of a borate (B1201080) and sulfuric acid has been reported for the direct esterification of phenols with carboxylic acids.[6]

Synthesis Workflow Diagram

Caption: Synthetic pathways to this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN102643199A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN102675116A - Method for synthesizing diphenyl carbonate by using dimethyl oxalate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 6. CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of Diphenyl Isophthalate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms and synthetic protocols for the formation of diphenyl isophthalate (B1238265). The information is curated for professionals in chemical research and development, offering detailed experimental procedures, quantitative data summaries, and visual representations of the synthetic pathways.

Diphenyl isophthalate is a significant monomer in the synthesis of high-performance polymers such as polybenzimidazole, imparting excellent thermal stability and mechanical strength to the resulting materials[1][2]. Its synthesis is of considerable interest, and various methods have been developed to optimize yield, purity, and process efficiency. This document will explore the most common synthetic routes, including the reaction of isophthaloyl chloride with phenol (B47542), the direct esterification of isophthalic acid, and transesterification methods.

Synthesis from Isophthaloyl Chloride and Phenol

The reaction between isophthaloyl chloride and phenol is a prevalent method for synthesizing this compound. This pathway can be categorized based on the specific reagents and catalysts employed.

1.1. Reaction with Sodium Phenoxide

This method involves the reaction of isophthaloyl chloride with the sodium salt of phenol (sodium phenoxide). The enhanced nucleophilicity of the phenoxide ion facilitates a more rapid reaction compared to phenol itself[3][4].

Experimental Protocol:

-

Dissolve isophthaloyl chloride in a suitable solvent such as dichloroethane[3].

-

Separately, prepare sodium phenoxide.

-

Add the sodium phenoxide solution to the isophthaloyl chloride solution. The molar ratio of isophthaloyl chloride to sodium phenoxide is typically between 1:2.0 and 1:2.6[3].

-

Maintain the reaction mixture under constant stirring at a temperature of 5-30°C for 5-15 hours[3].

-

Upon completion, wash the reaction liquid with water and separate the organic layer[3].

-

Distill the solvent from the organic layer[3].

-

Purify the crude product by recrystallization to obtain the final this compound product[3].

1.2. Catalytic Synthesis with Dual Catalysts

This approach utilizes a dual catalyst system to facilitate the reaction between isophthaloyl chloride and phenol, achieving high yields and purity[1].

Experimental Protocol:

-

In a reaction flask, dissolve phenol in anhydrous cyclohexane (B81311) and add benzyltriethylammonium chloride as a phase-transfer catalyst[1].

-

In a separate container, dissolve isophthaloyl chloride in anhydrous cyclohexane[1].

-

Slowly add the isophthaloyl chloride solution to the phenol mixture at a temperature of 10-30°C[1].

-

After the addition is complete, stir the mixture for 1-5 hours[1].

-

Increase the temperature to reflux and continue the reaction for 2-6 hours[1].

-

After the reaction, perform reduced pressure distillation to remove the solvent and excess phenol, yielding high-purity this compound[1].

1.3. Synthesis using an Acid Binding Agent

In this variation, an acid binding agent like potassium carbonate or sodium carbonate is used to neutralize the HCl byproduct, driving the reaction to completion[5].

Experimental Protocol:

-

Dissolve isophthaloyl chloride in a solvent such as dichloromethane (B109758) or dichloroethane in a reactor. The mass concentration of isophthaloyl chloride should be between 8% and 15%[5].

-

Simultaneously, add an acid binding agent (e.g., potassium carbonate)[5].

-

Dissolve phenol in the same solvent and add it to the reactor using a dropping funnel. The molar ratio of isophthaloyl chloride to phenol is maintained between 1:2.0 and 1:2.6, and the molar ratio of potassium carbonate to phenol is between 1.0:1 and 1.06:1[5].

-

Maintain the reaction at a temperature between 10°C and 50°C for 4-12 hours with stirring[5].

-

After the reaction, wash the reactant liquor, separate the layers, and distill the solvent[5].

-

The final product can be further purified by recrystallization[5].

Quantitative Data Summary for Isophthaloyl Chloride Methods:

| Method | Reactants | Catalyst/Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Phenoxide | Isophthaloyl chloride, Sodium phenoxide | None | Dichloroethane | 5-30 | 5-15 | >95 (implied) | High | [3] |

| Dual Catalyst | Isophthaloyl chloride, Phenol | Benzyltriethylammonium chloride, Water azeotrope with cyclohexane | Cyclohexane | 10-30 then reflux | 1-5 (initial), 2-6 (reflux) | >98 | >99.5 | [1] |

| Acid Binding Agent | Isophthaloyl chloride, Phenol | Potassium carbonate | Dichloromethane | 40 | 7 | 92.02 | 98.53 | [5] |

Reaction Mechanism and Workflow Diagrams:

Caption: Workflow for the synthesis of this compound from isophthaloyl chloride.

References

- 1. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102643199A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN106278886A - A kind of technique synthesizing diphenyl iso-phthalate - Google Patents [patents.google.com]

Preliminary Investigation of Diphenyl Isophthalate Derivatives as Potential Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive preliminary investigation into the potential of diphenyl isophthalate (B1238265) derivatives as a novel class of therapeutic agents. While research on the parent compound, diphenyl isophthalate, has primarily focused on its application in polymer science, this guide explores the pharmacological potential of its derivatives by drawing parallels with structurally related isophthalic acid derivatives. Notably, isophthalic acid derivatives have shown promise as modulators of key cellular signaling pathways, particularly as inhibitors of Protein Kinase C (PKC). This guide details the synthesis of the core this compound structure, proposes synthetic strategies for its derivatives, and outlines key experimental protocols for their biological evaluation. Furthermore, it presents a hypothetical signaling pathway centered around PKC inhibition and provides a framework for assessing the drug-like properties of these compounds through ADMET prediction. All quantitative data from cited studies on related compounds is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and future research in this promising area.

Introduction

The isophthalic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted the potential of dialkyl isophthalates as potent and selective inhibitors of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Dysregulation of PKC signaling is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making it a compelling target for drug development.

This compound, with its two phenyl ester groups, represents an intriguing, yet largely unexplored, variation of this scaffold. The introduction of phenyl rings could significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to enhanced potency, selectivity, or novel mechanisms of action. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure has been reported through several methods, offering flexibility in scale-up and precursor selection.

Synthesis of this compound

Several synthetic routes for this compound have been documented, primarily in patent literature. Key methods include:

-

Phase Transfer Catalysis: This method involves the reaction of m-phthaloyl chloride with phenol (B47542) in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride. This approach is reported to produce high yields (over 98%) and high purity (over 99.5%) of this compound.[1]

-

Reaction of Sodium Phenate with Isophthaloyl Chloride: This process involves the direct reaction of the sodium salt of phenol with isophthaloyl chloride in a solvent like dichloroethane.[2] This method is described as environmentally friendly with a high conversion rate.

-

Reaction of Isophthalic Acid with Diphenyl Carbonate: This synthesis is carried out at high temperatures (250-300°C) in the presence of a stannous oxide catalyst.[3][4]

Proposed Synthesis of this compound Derivatives

To explore the structure-activity relationship (SAR), the synthesis of a library of this compound derivatives with various substitutions on the isophthalate core and/or the phenyl rings is necessary. A general synthetic workflow is proposed below:

This workflow allows for the systematic variation of substituents at different positions of the molecule to investigate their impact on biological activity.

Biological Evaluation: Targeting Protein Kinase C

Based on the activity of related isophthalic acid derivatives, PKC is a primary target for the initial biological evaluation of novel this compound derivatives.

Hypothetical Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the potential point of intervention for a this compound derivative acting as a PKC inhibitor.

In this pathway, the this compound derivative is hypothesized to inhibit PKC, thereby blocking downstream signaling to the RAF-MEK-ERK cascade, which is crucial for cell proliferation and survival.

Quantitative Data from Related Isophthalic Acid Derivatives

While specific data for this compound derivatives is not yet available, the following table summarizes the in vitro activity of related dialkyl 5-(hydroxymethyl)isophthalate derivatives against PKCα and PKCδ, providing a benchmark for future studies.

| Compound ID | R Group (Alkyl) | PKCα Ki (nM) | PKCδ Ki (nM) |

| 1a | Methyl | >10000 | >10000 |

| 1b | Ethyl | 5800 ± 1200 | 4500 ± 900 |

| 1c | Propyl | 930 ± 150 | 760 ± 110 |

| 1d | Butyl | 290 ± 50 | 210 ± 40 |

| 1e | Pentyl | 310 ± 60 | 230 ± 50 |

| 1f | Hexyl | 450 ± 80 | 350 ± 60 |

Table 1: In Vitro Inhibitory Activity of Dialkyl 5-(hydroxymethyl)isophthalate Derivatives against PKC Isoforms. Data is presented as the mean ± standard deviation of the inhibitory constant (Ki).

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activity of newly synthesized this compound derivatives.

Protein Kinase C (PKC) Inhibition Assay

This non-radioactive, luminescence-based assay quantifies PKC activity by measuring ADP production.

Materials:

-

Purified recombinant human PKC isozymes (e.g., PKCα, PKCδ)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

PKC substrate peptide

-

ATP solution

-

Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Assay Setup: To a 96-well plate, add 5 µL of each compound dilution or vehicle control (DMSO).

-

Enzyme Addition: Add 10 µL of a 2.5X PKC enzyme solution to each well.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture. The final volume will be 25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

ERK Phosphorylation Western Blot

This protocol is used to determine the effect of the test compounds on the phosphorylation of ERK in a cellular context.[6][7]

Materials:

-

Cell line of interest (e.g., a cancer cell line with an activated MAPK pathway)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of the test compound or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-